molecular formula C14H9BrO3 B14950773 4-Formylphenyl 3-bromobenzoate

4-Formylphenyl 3-bromobenzoate

Cat. No.: B14950773
M. Wt: 305.12 g/mol
InChI Key: OXUWTZSSTXTZKA-UHFFFAOYSA-N
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Description

4-Formylphenyl 3-bromobenzoate is an organic compound with the molecular formula C14H9BrO3. It is a derivative of benzoic acid and features both a formyl group and a bromine atom attached to its aromatic rings. This compound is often used as a building block in organic synthesis due to its versatile reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 3-bromobenzoate typically involves the esterification of 4-formylphenol with 3-bromobenzoic acid. This reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenyl 3-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Scientific Research Applications

4-Formylphenyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Formylphenyl 3-bromobenzoate largely depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached. In oxidation and reduction reactions, the formyl group undergoes changes in its oxidation state, leading to the formation of different functional groups .

Comparison with Similar Compounds

    4-Formylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a bromine atom.

    3-Bromobenzoic Acid: Lacks the formyl group but shares the bromine-substituted aromatic ring.

    4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of a bromine atom.

Uniqueness: 4-Formylphenyl 3-bromobenzoate is unique due to the presence of both a formyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and research .

Properties

Molecular Formula

C14H9BrO3

Molecular Weight

305.12 g/mol

IUPAC Name

(4-formylphenyl) 3-bromobenzoate

InChI

InChI=1S/C14H9BrO3/c15-12-3-1-2-11(8-12)14(17)18-13-6-4-10(9-16)5-7-13/h1-9H

InChI Key

OXUWTZSSTXTZKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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